molecular formula C10H15NO B1594653 4-(3-(Methylamino)propyl)phenol CAS No. 32180-92-0

4-(3-(Methylamino)propyl)phenol

Cat. No.: B1594653
CAS No.: 32180-92-0
M. Wt: 165.23 g/mol
InChI Key: JLUFUBVFUFUXQA-UHFFFAOYSA-N
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Description

4-(3-(Methylamino)propyl)phenol is a natural product found in Croton humilis with data available.

Mechanism of Action

Target of Action

It’s structurally similar to 4-hydroxy-3-methoxymethamphetamine (hmma), an active metabolite of 3,4-methylenedioxymethamphetamine (mdma), which is a more potent stimulant than mdma . Therefore, it’s plausible that 4-(3-(Methylamino)propyl)phenol may interact with similar targets as HMMA, such as monoamine transporters or receptors.

Mode of Action

HMMA is known to be a slightly more potent stimulant than MDMA , suggesting that this compound may also exhibit stimulant properties.

Biochemical Pathways

Phenolic compounds, to which this compound belongs, are known to play significant roles in various biochemical pathways . They are involved in the biosynthesis of phenylpropanoids and benzoic acids, and they exert metabolic actions in plants .

Result of Action

HMMA is known to be a slightly more potent stimulant than MDMA , suggesting that this compound may also exhibit stimulant effects at the molecular and cellular levels.

Properties

IUPAC Name

4-[3-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUFUBVFUFUXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338154
Record name 4-(3-(Methylamino)propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32180-92-0
Record name 4-(3-(Methylamino)propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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